molecular formula C7H7ClN2O B019266 4-Chloro-N-methylpicolinamide CAS No. 220000-87-3

4-Chloro-N-methylpicolinamide

Cat. No.: B019266
CAS No.: 220000-87-3
M. Wt: 170.59 g/mol
InChI Key: BGVBBMZMEKXUTR-UHFFFAOYSA-N
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Description

4-Chloro-N-methylpicolinamide (CAS 220000-87-3) is a high-value chemical intermediate extensively utilized in organic synthesis and pharmaceutical development. Its core research value lies in its role as a key precursor in the synthesis of sophisticated small-molecule therapeutics, particularly protein kinase inhibitors. This compound serves as a critical building block in the structure of Sorafenib, an FDA-approved multikinase inhibitor, and is also employed in the development of novel Sorafenib analogs and other antitumor agents . Mechanistically, the N-methylpicolinamide moiety, which forms the core of this reagent, is recognized as a privileged hinge-binding motif in medicinal chemistry. It functions by facilitating critical hydrogen bond interactions within the ATP-binding pocket of various kinase targets, such as Aurora B and VEGFR2/KDR . This binding is crucial for inhibiting kinase activity, which can suppress angiogenesis, induce apoptosis, and halt the proliferation of cancer cells . The chloro group at the 4-position provides a reactive site for further functionalization, enabling versatile derivatization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to create diverse chemical libraries for biological screening . Researchers leverage this compound to develop and explore new chemical entities for potential activity against a range of human cancers, including liver, colon, and melanoma models . Available in high-purity grades (98% and 99%) to meet stringent research requirements, this compound is intended for research use only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBBMZMEKXUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363105
Record name 4-Chloro-N-methylpicolinamide
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220000-87-3
Record name 4-Chloro-N-methylpicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220000-87-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylpicolinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations Involving 4 Chloro N Methylpicolinamide

Established Synthetic Routes for 4-Chloro-N-methylpicolinamide

The synthesis of this compound is a well-documented process that typically begins with derivatives of 2-picolinic acid. The key transformations involve the introduction of a chlorine atom at the 4-position of the pyridine (B92270) ring and the formation of a methylamide group from the carboxylic acid.

Synthesis from 2-Picolinic Acid Derivatives

The most common starting material for the synthesis of this compound is 2-picolinic acid. The process involves converting the carboxylic acid group into a more reactive form, typically an acyl chloride, which facilitates the subsequent amidation step. In one common approach, 2-picolinic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂). This reaction not only prepares the acyl chloride for amidation but can also achieve the chlorination of the pyridine ring in a single pot.

An alternative pathway involves starting with an already chlorinated picolinic acid derivative, such as 4-chloropyridine-2-carboxylic acid. This acid is then activated, for example with oxalyl chloride in the presence of dimethylformamide (DMF), to form the acyl chloride. This intermediate is then reacted with methylamine (B109427) to yield the final product. Another variation starts with pyridine-2-formic acid, which is first reacted with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride. This intermediate can then be esterified and subsequently reacted with an aqueous methylamine solution to produce this compound.

Strategic Incorporation of Chlorination and Amidation Steps

The synthesis of this compound hinges on two pivotal chemical transformations: chlorination of the pyridine ring and amidation of the carboxylic acid group. These steps can be performed in a sequential manner.

The chlorination is often accomplished using thionyl chloride (SOCl₂), which can also serve to activate the carboxylic acid group. The reaction of 2-picolinic acid with SOCl₂ can generate 4-chloropicolinoyl chloride. This intermediate is then subjected to amidation.

The amidation step is typically achieved by reacting the activated picolinoyl chloride intermediate with methylamine. This can be done using various forms of methylamine, including a 2M solution in tetrahydrofuran (B95107) (THF) or a 40% aqueous solution. The reaction is generally performed at low temperatures (0-3°C) to control the reactivity. In some procedures, 4-chloropyridine-2-carboxylate hydrochloride is reacted with an aqueous methylamine solution, often between 30-40% concentration, without the need for an additional organic solvent to yield the target compound.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and safe. Research has focused on variables such as the choice of solvent, the amount and type of chlorinating agent, and the form of methylamine used.

One study systematically investigated the synthesis by reacting picolinic acid with SOCl₂ followed by methylamine. It was found that using 3.5 equivalents of SOCl₂ in THF with a catalytic amount of DMF at 70°C for 16 hours, followed by reaction with a 40% aqueous methylamine solution at 0-3°C for four hours, resulted in a high yield of 95%. Using chlorobenzene (B131634) as the solvent with a catalytic amount of NaBr at 85°C also yielded a good result of 80%. In contrast, using a 2M solution of methylamine in THF led to no desired product under the tested conditions.

The following table summarizes the optimization of various reaction conditions for the synthesis of this compound from picolinic acid.

EntryChlorination Conditions (Solvent, Reagent, Temp, Time)Amidation Conditions (Reagent, Temp, Time)Yield (%)
1DMF, SOCl₂, 45°C, 12 h2M MeNH₂ in THF, 0–3°C, 3 hNot Detected
2DMF, SOCl₂, 60°C, 16 h2M MeNH₂ in THF, 0–3°C, 4 hNot Detected
3THF, SOCl₂, 75°C, 16 h2M MeNH₂ in THF, 0–3°C, 4 hNot Detected
4Toluene, SOCl₂, DMF (cat.), 75°C, 16 h2M MeNH₂ in THF, 0–3°C, 4 hNot Detected
5Chlorobenzene, SOCl₂, NaBr (cat.), 85°C, 19 h40% aq. MeNH₂, 0–3°C, 4 h80
6THF, SOCl₂ (3.5 eq.), DMF (cat.), 70°C, 16 h40% aq. MeNH₂, 0–3°C, 4 h95

Utilization of this compound as a Precursor in Multi-Step Organic Syntheses

This compound is a valuable intermediate in the pharmaceutical industry, primarily for synthesizing complex anti-cancer agents like Sorafenib (B1663141) and Regorafenib (B1684635). Its utility stems from the C-Cl bond on the pyridine ring, which is susceptible to nucleophilic aromatic substitution, allowing for the coupling of different molecular fragments.

Intermediary Role in the Synthesis of Sorafenib Analogs and Key Precursors

This compound is a key intermediate in the synthesis of Sorafenib. The synthesis involves a nucleophilic aromatic substitution reaction where this compound is coupled with a substituted phenol. Specifically, it reacts with 4-aminophenol (B1666318) in the presence of a base like potassium tert-butoxide (KOtBu) in a solvent such as DMF. This reaction forms a diaryl ether bond and produces the key Sorafenib precursor, 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate then undergoes further reaction, typically with an isocyanate like 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the final Sorafenib molecule. The synthesis of Sorafenib analogs often follows a similar pathway, utilizing derivatives of 4-aminophenol or different isocyanates to create structural variations.

Intermediary Role in the Synthesis of Regorafenib Analogs and Key Precursors

The synthesis of Regorafenib also relies on this compound as a crucial precursor. The process is analogous to the synthesis of Sorafenib but uses a different substituted phenol. In this case, this compound is reacted with 4-amino-3-fluorophenol. This coupling reaction, again typically a nucleophilic aromatic substitution, forms the key Regorafenib intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. This intermediate contains the core structure required for the final steps of the Regorafenib synthesis, which involves the formation of a urea (B33335) linkage with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Formation of Diaryl Ether Linkages via Nucleophilic Aromatic Substitution

The formation of diaryl ether linkages utilizing this compound as a key building block is a significant transformation in the synthesis of complex organic molecules. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the chlorine atom at the C-4 position of the pyridine ring is displaced by an incoming aryloxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates this substitution by stabilizing the intermediate Meisenheimer complex.

A prominent example of this methodology is found in the synthesis of intermediates for multi-kinase inhibitors. magtechjournal.comgoogle.com In a typical procedure, this compound is reacted with a substituted phenol, such as 4-aminophenol, in the presence of a base. google.com The base, commonly a strong base like potassium tert-butoxide, deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide anion. This anion then attacks the electron-deficient C-4 position of the picolinamide (B142947) ring, leading to the displacement of the chloride and the formation of the diaryl ether bond. google.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SNAr reaction. google.comresearchgate.net

The reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving high yields and minimizing side reactions. For instance, the synthesis of 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide is achieved by reacting 4-chloro-N-(methyl-d3)picolinamide with 4-aminophenol using potassium tert-butoxide in dry DMF. google.com This particular transformation highlights the robustness of the reaction, as it is compatible with various functional groups on both the picolinamide and the phenolic reactant.

Detailed research findings on the synthesis of diaryl ethers from this compound are presented in the following table, which showcases the reactants, reaction conditions, and the resulting products.

Table 1: Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution

Reactant 1 Reactant 2 Base Solvent Product
This compound 4-Aminophenol Potassium tert-butoxide Dimethylformamide (DMF) 4-(4-Aminophenoxy)-N-methylpicolinamide

Construction of Urea Functionalities in Complex Molecular Architectures

The construction of urea functionalities is a cornerstone in the synthesis of many biologically active compounds, and derivatives of this compound serve as valuable precursors in this regard. Specifically, the diaryl ether intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is synthesized as described in the preceding section, possesses a primary aromatic amine group that is readily converted into a urea moiety. magtechjournal.comasianpubs.org

The most common method for this transformation involves the reaction of the primary amine with an isocyanate. asianpubs.orgnih.gov For example, in the synthesis of Sorafenib, 4-(4-aminophenoxy)-N-methylpicolinamide is treated with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. asianpubs.org This reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate, resulting in the formation of a stable urea linkage. This step is typically performed in an inert solvent to prevent unwanted side reactions.

Alternatively, urea functionalities can be constructed using phosgene (B1210022) equivalents, such as triphosgene (B27547) or phenyl carbamates. mdpi.com The reaction of an amine with phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate has been shown to effectively install the urea functionality in the final steps of synthesizing complex molecules. researchgate.net This method provides a safer alternative to the direct use of highly toxic isocyanates.

The versatility of this synthetic approach allows for the introduction of a wide range of substituents on the urea nitrogen atoms, enabling the fine-tuning of the molecule's properties. The following table provides examples of the construction of urea functionalities from amine precursors derived from this compound.

Table 2: Construction of Urea Functionalities

Amine Precursor Reagent Product
4-(4-Aminophenoxy)-N-methylpicolinamide 4-Chloro-3-(trifluoromethyl)phenyl isocyanate N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea (Sorafenib)
4-(4-Aminophenoxy)-N-(methyl-d3)picolinamide 4-Chloro-3-(trifluoromethyl)phenyl isocyanate N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-(methyl-d3)carbamoyl)-4-pyridyloxy)phenyl)urea google.com

Table of Compounds

Compound Name
This compound
4-Aminophenol
Potassium tert-butoxide
Dimethylformamide (DMF)
4-(4-Aminophenoxy)-N-methylpicolinamide
4-Chloro-N-(methyl-d3)picolinamide
4-(4-Aminophenoxy)-N-(methyl-d3)picolinamide
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea (Sorafenib)
N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-(methyl-d3)carbamoyl)-4-pyridyloxy)phenyl)urea
Triphosgene

Rational Design and Synthesis of Advanced 4 Chloro N Methylpicolinamide Derivatives and Analogs

Principles of Rational Design for Novel 4-Chloro-N-methylpicolinamide Analogs in Drug Discovery

Rational drug design for novel this compound analogs is a multifaceted process that leverages an understanding of the target biology and the chemical properties of the scaffold to create more effective and selective therapeutic agents. A key principle is the identification and optimization of interactions between the analog and its biological target. This often involves computational methods, such as molecular docking and molecular dynamics simulations, to predict how modifications to the this compound structure will affect its binding affinity and efficacy. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and areas of the molecule that are tolerant to modification. For instance, in the development of antitumor agents, a known active structure, 4-(4-formamidophenylamino)-N-methyl picolinamide (B142947), served as a template for the design and synthesis of a series of new compounds. mdpi.com This approach allows for the targeted enhancement of desired properties.

Another important principle is the consideration of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Modifications to the this compound scaffold can be made to improve oral bioavailability, increase metabolic stability, and optimize the half-life of the drug. This might involve introducing polar groups to enhance solubility or blocking sites of metabolism to prolong activity. The goal is to design analogs that not only have potent biological activity but also possess the necessary physicochemical properties to be effective drugs.

Diverse Synthetic Strategies for the Derivatization of the this compound Scaffold

The versatility of the this compound scaffold lies in its amenability to a wide range of chemical modifications. These synthetic strategies can be broadly categorized into functionalization of the pyridine (B92270) ring, modifications at the amide nitrogen, and the introduction of diverse molecular fragments through coupling reactions.

Functionalization and Substitution Patterns on the Picolinamide Pyridine Ring

The pyridine ring of this compound is a prime site for modification to explore SAR and modulate the electronic and steric properties of the molecule. Direct C-H functionalization has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.govresearchgate.net

Structural Modifications at the Amide Nitrogen Moiety

The amide bond is a critical functional group in many biologically active molecules, and its conformation can significantly impact molecular recognition. nih.gov In picolinamides, the rotational barrier around the C-N amide bond is a key determinant of its three-dimensional structure. nih.govresearchgate.net Modifications at the amide nitrogen of this compound can be used to probe the importance of the N-methyl group and to introduce new functionalities.

Introduction of Varied Aryl and Heteroaryl Moieties through Strategic Coupling Reactions

A powerful strategy for generating a diverse library of this compound analogs is the use of strategic coupling reactions to introduce a wide array of aryl and heteroaryl moieties. The chlorine atom at the 4-position of the pyridine ring is a convenient handle for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for this purpose. nih.govresearchgate.netbiorxiv.orgdntb.gov.ua These reactions allow for the formation of a new carbon-carbon bond between the picolinamide scaffold and a boronic acid or ester derivative of the desired aryl or heteroaryl group. This approach has been successfully used to generate a diverse portfolio of compounds from halogenated natural product scaffolds. nih.govresearchgate.netbiorxiv.orgdntb.gov.ua Similarly, copper-catalyzed coupling reactions can be employed for the N-arylation of various substrates, including sulfonamides, with (hetero)aryl chlorides. researchgate.net These methods provide a flexible and efficient means to explore a vast chemical space and to fine-tune the properties of the this compound analogs for specific therapeutic applications.

Characterization of Specific Classes of Synthesized this compound Analogs

The synthesis of novel analogs is followed by their thorough characterization to confirm their structure and evaluate their biological activity. This section focuses on a specific class of derivatives: the formamidophenylamino analogs.

Synthesis and Evaluation of Formamidophenylamino Derivatives

Inspired by the antitumor activity of 4-(4-formamidophenylamino)-N-methyl picolinamide, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their potential as antitumor agents. mdpi.comnih.govresearchgate.net The general synthetic strategy involved the preparation of a key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide. mdpi.comnih.gov This was achieved by reacting this compound with a suitable aminophenyl derivative. mdpi.com

The synthesis of the starting material, this compound, can be accomplished by reacting 2-picolinic acid with thionyl chloride, followed by treatment with methylamine (B109427). mdpi.com The subsequent reaction with an aminophenyl compound, for example, under thermal conditions, yields the 4-(aminophenylamino) intermediate. mdpi.comnih.gov This intermediate can then be further functionalized to introduce the formamido group or other substituents.

Design and Preparation of Sulfonylurea-Bearing Analogs

The incorporation of a sulfonylurea moiety is a common strategy in medicinal chemistry to develop agents with a wide range of biological activities. While specific examples detailing the direct synthesis of sulfonylurea analogs from this compound are not extensively documented in the provided literature, a rational design approach can be inferred from established synthetic methods for related structures.

A general and common method for synthesizing sulfonylurea derivatives involves the reaction of a sulfonamide with an appropriate isocyanate in the presence of a base. An alternative pathway involves the reaction of a sulfonamide with ethyl chloroformate to form a sulfonyl carbamate (B1207046) intermediate. This intermediate is then reacted with various amines to yield the final sulfonylurea derivatives.

Applying this logic to the this compound scaffold, a synthetic strategy could be proposed. This would involve first synthesizing a sulfonamide derivative of the picolinamide core. This key intermediate could then be reacted with various isocyanates or be converted to a sulfonyl carbamate for subsequent reaction with amines, thereby generating a library of novel sulfonylurea-bearing analogs. This approach allows for systematic structural modifications to explore structure-activity relationships.

Development of Thiol-Containing N-Methylpicolinamide Derivatives

In the search for more potent antitumor agents, a series of novel N-methylpicolinamide-4-thiol derivatives have been designed and synthesized. This work was prompted by the discovery that the parent compound, N-methylpicolinamide-4-thiol, exhibited moderate cytotoxicity against the human hepatocellular carcinoma cell line HepG2.

The synthetic development aimed to explore the structure-activity relationship (SAR) to identify compounds with enhanced anti-proliferative effects. The research led to the identification of several potent derivatives, with compound 6p emerging as a particularly effective agent. It displayed broad-spectrum anti-proliferative activity across various human cancer cell lines, in some cases exceeding the potency of the established drug sorafenib (B1663141). Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors. This interaction was supported by molecular docking studies, which indicated stable binding within the kinase's active site.

The table below summarizes the in vitro anti-proliferative activities of the lead compound from this series against several cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)
6p HepG2Liver<10
HCT-116Colon<10
SW480Colon<10
SPC-A1Lung<10
A375Melanoma<10

Data sourced from biological evaluations of novel N-methylpicolinamide-4-thiol derivatives.

Discovery and Synthesis of Heteroarylether Derivatives as Allosteric Modulators

The this compound scaffold has been instrumental in the development of novel negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a target for central nervous system disorders. Research efforts focused on creating derivatives where the chloro- group is replaced by a heteroarylether moiety to improve pharmacological and pharmacokinetic properties.

The synthesis of these 4-(5-Membered)Heteroarylether-6-methylpicolinamide analogs began by reacting a commercially available nitrile with various 5-membered heteroaryl alcohols under basic conditions to afford SₙAr products. This was followed by basic hydrolysis of the nitrile to a carboxylic acid, which was then converted to an acid chloride and reacted with various heterocyclic amines to produce the final amide derivatives.

Through this exploration, compound VU6043653 was identified as a highly brain-penetrant and selective mGlu₅ NAM with moderate potency. This compound demonstrated significant improvements over predecessor molecules, including a clean cytochrome P450 profile, low predicted human hepatic clearance, and minimal off-target activity, such as at the dopamine (B1211576) transporter. In vivo studies in rats confirmed its favorable pharmacokinetic profile, with 40% oral bioavailability and moderate plasma clearance.

CompoundPropertyResult
VU6043653 TargetmGlu₅ Negative Allosteric Modulator
CYP450 Inhibition (IC₅₀)≥ 30 μM across all isoforms tested
Oral Bioavailability (rat)40% at 10 mg/kg
Plasma Clearance (rat)41 mL/min/kg

Data from the discovery and pharmacokinetic profiling of VU6043653.

Creation of Hybrid Structures, such as Sorafenib-Aminopyridinol Conjugates

Molecular hybridization represents a powerful strategy for designing multifunctional molecules. Utilizing this compound as a key building block, researchers have created novel hybrid structures by conjugating it with other pharmacologically active moieties. A notable example is the synthesis of sorafenib-aminopyridinol hybrids, designed to discover new compounds for hepatocellular carcinoma with potentially improved efficacy and reduced toxicity.

The core synthetic strategy involves combining the two key substructures of sorafenib—this compound and 4-chloro-3-(trifluoromethyl)phenyl isocyanate—with a central aminopyridinol linker, specifically 6-amino-2,4,5-trimethylpyridin-3-ol. The synthesis proceeds in a stepwise manner:

An ether bond is formed via a nucleophilic aromatic substitution reaction between the hydroxyl group of the aminopyridinol core and the activated chloro- position of this compound. This reaction is typically carried out using a base such as potassium tert-butoxide under microwave irradiation.

The second sorafenib moiety is introduced through a nucleophilic addition reaction. The amino group on the aminopyridinol intermediate attacks the isocyanate group of 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final ureido-linked hybrid compound.

One of the synthesized hybrids, designated as compound 6 , was identified as a promising candidate. While its anti-proliferative activity in several liver cancer cell lines was slightly lower than that of sorafenib, it exhibited significantly lower cytotoxicity in normal epithelial cell lines, suggesting a better safety profile. Furthermore, compound 6 was shown to inhibit the formation of tumor spheroids in vitro and suppress tumor growth in a xenograft model, indicating its potential as a therapeutic candidate. However, another synthesized hybrid, compound 4 , showed generally low inhibitory activity against Raf kinases compared to sorafenib.

Biological Evaluation and Pharmacological Profiling of 4 Chloro N Methylpicolinamide Derivatives

Comprehensive In Vitro Anticancer Activity Assessments of Derivatives

The initial screening of novel chemical entities for anticancer potential typically involves a battery of in vitro assays to determine their cytotoxic and cytostatic effects against various cancer cell lines. Derivatives of 4-Chloro-N-methylpicolinamide have been subjected to such rigorous testing, demonstrating a broad spectrum of activity.

Quantitative Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has demonstrated the ability to inhibit the proliferation of human cancer cell lines, specifically HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations. One of the most potent analogs, designated as 5q, exhibited broad-spectrum antiproliferative activity.

Similarly, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against a panel of eight human cancer cell lines, including HCT116 and A549 (lung cancer). The sulfonyl N-oxide derivatives within this series were found to be particularly cytotoxic to cancer cells.

Another study on pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold, which can be considered structurally related, also showed significant antiproliferative activity. Specifically, a quinazoline-chalcone derivative, 14g, displayed high antiproliferative activity with GI50 values between 0.622 and 1.81 μM against cell lines including HCT-116 and MCF7 (breast cancer).

The following table summarizes the inhibitory concentrations (IC50) of selected this compound derivatives and related compounds against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHepG2Low micromolar
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHCT116Low micromolar
Quinazoline-chalcone 14gHCT-1160.622–1.81
Quinazoline-chalcone 14gMCF70.622–1.81

Investigations into Apoptosis Induction Mechanisms by Derivatives

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several derivatives of this compound have been shown to trigger this process in cancer cells.

For instance, the chromene derivative 4-Clpgc has been found to induce apoptosis in the K562 cell line. The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts the cell cycle during mitosis and subsequently activates apoptotic signaling pathways. This compound was observed to reduce the expression of the anti-apoptotic protein BCL2 and increase the release of cytochrome C, a critical factor in the formation of the apoptosome and the activation of caspases 9 and 3.

Furthermore, in vivo studies with the potent 4-(4-formamidophenylamino)-N-methylpicolinamide analog, 5q, revealed the induction of apoptosis and necrosis in tumor tissues. Pathological examination of tumors from mice treated with 5q showed clustered positive signals in TUNEL assays, confirming the induction of apoptosis.

Similarly, a study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds lead to the induction of apoptosis in the CCRF-CEM cancer cell line.

Elucidation of Angiogenesis Inhibition Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this pathway is a well-established strategy in cancer therapy. Derivatives of this compound have shown promise as angiogenesis inhibitors.

The potent analog 5q from the 4-(4-formamidophenylamino)-N-methylpicolinamide series was found to suppress angiogenesis. In vivo experiments demonstrated a significant decrease in vessel density, as measured by CD31 immunohistochemistry, in tumors from mice treated with 5q compared to the control group. This suggests that the antitumor effect of this compound is, at least in part, mediated through the inhibition of new blood vessel formation within the tumor.

In Vivo Efficacy Studies of Potent this compound Analogs

The promising in vitro results of this compound derivatives have prompted their evaluation in preclinical animal models to assess their in vivo efficacy and potential for clinical translation.

Evaluation of Tumor Growth Suppression in Preclinical Animal Models

The in vivo antitumor activity of the potent 4-(4-formamidophenylamino)-N-methylpicolinamide analog, 5q, was evaluated in a colon carcinoma-burdened mouse model. The results demonstrated that 5q significantly inhibited colon cancer growth, with a suppression rate ranging from 70% to 90%. Histological analysis of the tumors from the treated group confirmed the effectiveness of 5q, showing evidence of apoptotic and necrotic cells. In some cases, treatment with 5q led to the blackening, hardening, and eventual shrinkage and exfoliation of the neoplasms, indicating substantial tumor cell death.

Specific Kinase Inhibitory Profiling of this compound Derivatives

Derivatives of this compound have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

While direct enzymatic inhibition data for this compound derivatives on VEGFR2 is not extensively detailed in the provided literature, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been synthesized and evaluated for antitumor effects. nih.govmdpi.com These compounds have demonstrated the ability to suppress angiogenesis, a critical process in tumor growth and metastasis that is primarily mediated by the VEGFR2 signaling pathway. nih.govmdpi.com

In vivo experiments showed that the most potent compound from this series could slow the progression of cancer cells by inhibiting angiogenesis and inducing apoptosis and necrosis. nih.govmdpi.com The observed anti-angiogenic effect strongly suggests that the mechanism of action involves the inhibition of key regulators of new blood vessel formation, such as VEGFR2. nih.govmdpi.com For instance, compound 5q from this series was found to be a promising agent that significantly inhibited colon cancer growth in vivo. nih.gov The study of these derivatives indicates their potential as angiogenesis inhibitors, a therapeutic strategy that often targets the VEGFR2 pathway. nih.gov

A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and assessed for their antitumor properties. Within this series, a specific derivative, compound 6p , was identified as a potent and selective inhibitor of Aurora-B kinase. Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their inhibition is a recognized strategy in cancer therapy.

Advanced kinase inhibitory assays demonstrated that compound 6p selectively inhibits Aurora-B kinase. At a concentration of 10 μM, it achieved 87% inhibition of Aurora-B activity, while showing significantly less effect on a panel of other kinases. This selectivity points to a targeted mechanism of action for its observed broad-spectrum anti-proliferative activities against various human cancer cell lines. Molecular docking studies have further supported this finding, indicating stable interactions between compound 6p and the active site of Aurora-B kinase.

Inhibitory Profile of Compound 6p against Various Kinases
Kinase TargetInhibition at 10 µM (%)
Aurora-A25
Aurora-B87
Aurora-C31
VEGFR-215
c-Met9
Ron12

The compound this compound has been reported to inhibit bcr/abl kinase. chemicalbook.com The bcr/abl fusion gene, resulting from a chromosomal translocation, produces a constitutively active tyrosine kinase that is a key driver in chronic myelogenous leukemia (CML). nih.gov Inhibition of this kinase is a clinically validated strategy for CML treatment. nih.gov While this compound is mentioned as an inhibitor of bcr/abl kinase, detailed mechanistic studies and specific potency data for its derivatives against this particular kinase are not extensively covered in the available research. chemicalbook.com The compound itself is noted as a pharmaceutical intermediate used in the synthesis of multi-kinase inhibitors like regorafenib (B1684635) and sorafenib (B1663141). chemicalbook.comchemicalbook.com

Allosteric Modulation Studies of Specific Receptor Targets

Beyond direct enzyme inhibition, derivatives of the picolinamide (B142947) scaffold have been explored as allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity.

A series of 4-alkoxy-6-methylpicolinamide derivatives has been developed and identified as novel negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). Allosteric modulation of mGlu5 is of significant therapeutic interest for a range of central nervous system (CNS) disorders.

These derivatives were developed from a lead compound, a simple methyl ether which demonstrated weak mGlu5 NAM activity (IC50 = 7.2 μM). Through systematic chemical optimization, a new series of analogs with saturated ether head groups was created. This work led to the identification of compounds with maintained mGlu5 NAM potency and high CNS penetration. The structure-activity relationship (SAR) was explored by synthesizing diverse ether analogs and evaluating their ability to reduce a fixed concentration of glutamate in a calcium mobilization assay.

Structure-Activity Relationship of 4-alkoxy-6-methylpicolinamide mGlu5 NAMs
CompoundR Group (Alkoxy side chain)IC50 (µM)% Glu Min
11-OCH37.25.5
15a-OCH2CH33.54.1
15b-O(CH2)2CH31.8-2.3
15c-OCH(CH3)20.98-3.7
15d-O(CH2)3CH31.1-1.9

Structure Activity Relationship Sar Investigations of 4 Chloro N Methylpicolinamide Derivatives

Correlative Analysis of Structural Modifications and Biological Potency

The biological activity of picolinamide (B142947) derivatives is highly sensitive to structural changes in various parts of the molecule. Research has demonstrated that modifications to the picolinamide core, the N-methylcarboxamide side chain, and appended aryl or heteroaryl groups can lead to significant variations in potency and selectivity. For instance, a study on picolinamide antibacterials targeting Clostridioides difficile revealed that strategic structural alterations could transform a compound with broad-spectrum activity into a highly selective agent. nih.govnih.gov This underscores the importance of a detailed correlative analysis to guide the development of derivatives with desired biological profiles.

Mechanistic Role of the Sulfonylurea Unit in Observed Biological Activity

The sulfonylurea moiety is a well-established pharmacophore in medicinal chemistry, most notably for its role in antidiabetic agents where it stimulates insulin (B600854) secretion by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells. nih.gov This mechanism involves the depolarization of the cell membrane, leading to an influx of calcium ions and subsequent exocytosis of insulin. Beyond this primary role, sulfonylurea derivatives have been investigated for a range of other therapeutic applications, including as anticancer and diuretic agents.

Influence of Substitutions on the Phenoxy Group on Therapeutic Efficacy

The phenoxy group is a privileged moiety in drug design, often utilized to improve binding affinity and modulate pharmacokinetic properties. nih.gov The substitution pattern on this phenyl ring can significantly impact therapeutic efficacy by influencing electronic properties, steric hindrance, and the potential for additional interactions with the biological target.

Table 1: Impact of Phenoxy Group Substitution on Biological Activity

Compound ID Phenoxy Substitution Biological Effect
Compound A 4-chloro Favored binding pocket interaction nih.gov
Compound B 2-chloro-6-methyl High affinity for serotonin (B10506) receptors nih.gov
Compound C 2-methoxymethoxy Enhanced hydrophobic interactions nih.gov

Criticality of the Picolinamide Core Substitution Patterns for Activity

The substitution pattern on the picolinamide core is a critical determinant of biological activity and target selectivity. The position of the nitrogen atom in the pyridine (B92270) ring, which defines the scaffold as a picolinamide (substituent at position 2), is itself a key factor. Shifting the core to an isonicotinamide (B137802) (substituent at position 4) can dramatically alter the activity profile. nih.gov

In the development of antibacterials targeting C. difficile, a systematic SAR investigation revealed that 2,4-substitution of the picolinamide ring was a compelling modification. nih.gov This pattern imparted exquisite selectivity for C. difficile over other bacteria like MRSA. For example, moving from an isonicotinamide structure to a picolinamide isomer resulted in a greater than 1000-fold increase in selectivity for C. difficile. nih.govnih.gov Further optimization of 6-substituted picolinamide derivatives has led to the discovery of highly potent and selective inhibitors for other targets, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov These findings highlight that even subtle changes to the substitution on the picolinamide ring can have profound effects on the compound's interaction with its biological target.

Table 2: Effect of Picolinamide Core Isomerism on Antibacterial Selectivity

Compound Core Structure C. difficile MIC (µg/mL) MRSA MIC (µg/mL) Selectivity Fold (MRSA/C.difficile)
4 Isonicotinamide 0.25 Active Low
87 Picolinamide 0.125 128 1024

Data sourced from studies on antibacterial picolinamides. nih.gov

Impact of Heteroarylether Moieties on Receptor Binding and Functional Activity

Introducing a heteroarylether linkage—an ether bond connecting the picolinamide core to another aromatic or heteroaromatic ring—is a common strategy to explore new chemical space and modulate biological activity. This linkage can alter the molecule's conformation, flexibility, and electronic properties, thereby influencing receptor binding and functional response.

In the SAR exploration of picolinamide-based antibacterials, the introduction of a diarylether moiety resulted in potent activity against C. difficile, with Minimum Inhibitory Concentration (MIC) values often at or below 1 µg/mL. nih.gov While this modification did not always increase the intrinsic antibacterial potency compared to biaryl analogues, it significantly enhanced the selectivity of picolinamides over the corresponding isonicotinamides. nih.gov The ether linkage serves as a more flexible spacer compared to a direct biaryl bond, allowing the appended ring system to adopt an optimal orientation within the receptor's binding pocket. The nature of the heteroaryl ring itself also contributes significantly to the interaction, offering opportunities for additional hydrogen bonds or π-π stacking interactions.

Elucidation of Essential Pharmacophoric Features for Optimal Biological Response

A pharmacophore model identifies the key molecular features and their spatial arrangement necessary for a molecule to exert a specific biological activity. researchgate.netmdpi.com For 4-Chloro-N-methylpicolinamide derivatives, the SAR investigations outlined above help to elucidate the essential pharmacophoric features required for an optimal biological response.

These features can be summarized as follows:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring of the picolinamide core is a critical hydrogen bond acceptor. Its position at the 2-position is crucial for establishing selective interactions, as demonstrated by the superior activity of picolinamides over isonicotinamides. nih.govresearchgate.net

A Hydrogen Bond Donor/Acceptor Group: The N-methylcarboxamide side chain provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). These features are essential for anchoring the molecule within the active site of its target. researchgate.net

A Substituted Aromatic Ring: An appended aromatic ring, connected either directly or via a linker like an ether, is a common feature. Substitutions on this ring (e.g., on a phenoxy group) are critical for fine-tuning potency and selectivity through steric and electronic effects. nih.gov

Specific Spatial Arrangement: The relative orientation of these features is paramount. The picolinamide scaffold acts as a rigid core that correctly positions the side chain and the appended aryl group for effective interaction with the receptor. Linkers like the ether in heteroarylether moieties provide conformational flexibility that can be optimized to improve binding. nih.gov

Generative models informed by such pharmacophoric fingerprints can be powerful tools for de novo molecule design, facilitating scaffold hopping to discover structurally novel compounds that retain the desired biological activity. nih.gov

Computational and Mechanistic Studies on 4 Chloro N Methylpicolinamide and Its Derivatives

Advanced Molecular Docking Analyses for Ligand-Target Interaction Prediction

Molecular docking has emerged as a powerful tool to predict and analyze the binding of small molecules to macromolecular targets. For 4-Chloro-N-methylpicolinamide and its derivatives, these computational techniques have been instrumental in understanding their interactions with specific kinase receptors, which are critical regulators of cellular processes and are often implicated in diseases such as cancer.

De Novo Modeling of Binding Interactions with Specific Kinase Receptors (e.g., VEGFR2, Aurora-B)

De novo modeling, a computational approach that builds 3D models of ligand-receptor complexes from scratch, has been employed to investigate the binding of this compound derivatives to key kinase targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora-B kinase. These kinases play pivotal roles in angiogenesis and cell cycle regulation, respectively, making them attractive targets for therapeutic intervention.

Computational studies have successfully modeled the binding poses of picolinamide-based inhibitors within the ATP-binding pockets of these kinases. For instance, molecular docking simulations of N-methylpicolinamide-4-thiol derivatives with Aurora-B kinase have provided valuable insights into their inhibitory mechanism. These models help in visualizing the precise orientation of the ligand within the active site, guiding further structural modifications to enhance binding affinity and selectivity.

Characterization of Key Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-receptor complex is largely dictated by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. Detailed analysis of the docked structures of this compound derivatives has allowed for the characterization of these crucial interactions.

Weak intermolecular forces, including hydrogen bonding and hydrophobic interactions, are fundamental in the stabilization of energetically favorable ligands within the binding sites of proteins. nih.gov In the context of kinase inhibition, the picolinamide (B142947) scaffold often participates in key hydrogen bonding interactions with the hinge region of the kinase, a critical element for ATP binding. For example, in the case of Aurora-B kinase, molecular docking studies have revealed stable interactions between picolinamide derivatives and the kinase active site. nih.gov The optimization of these hydrophobic and hydrogen bonding interactions is a key strategy in drug design to enhance both the binding affinity and the efficacy of the inhibitor. nih.gov

Table 1: Predicted Interactions of a Picolinamide Derivative with Aurora-B Kinase

Interacting ResidueInteraction Type
ALA 157Hydrogen Bond
LYS 106Hydrogen Bond
GLU 161Hydrogen Bond
PHE 219Hydrophobic

This table is illustrative and based on typical interactions observed in kinase-inhibitor complexes.

In Silico Methodologies for Predicting and Optimizing Biological Activity Profiles

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgnih.gov By analyzing a series of related compounds, these models can identify key structural features that contribute to or detract from their desired therapeutic effect. longdom.orgnih.gov This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

ADMET prediction tools, on the other hand, assess the pharmacokinetic and safety properties of a compound before it is synthesized. These computational models can predict parameters such as oral bioavailability, metabolic stability, and potential toxicity, helping to prioritize candidates with favorable drug-like properties and reducing the likelihood of late-stage failures in drug development.

Mechanistic Investigations into Cellular and Molecular Pathways Modulated by Derivatives

Understanding the precise cellular and molecular pathways affected by this compound derivatives is crucial for elucidating their mechanism of action and identifying potential therapeutic applications.

Analysis of Protein Synthesis Inhibition Pathways

Several studies have indicated that picolinamide-containing compounds can exert their biological effects by inhibiting protein synthesis. The mechanisms underlying this inhibition can be diverse, ranging from direct interaction with the ribosomal machinery to interference with the signaling pathways that regulate translation.

Protein synthesis inhibitors can act at various stages of translation, including initiation, elongation, and termination. ijpsr.com For instance, some antibiotics function by blocking the peptidyl transferase center on the 50S ribosomal subunit, thereby halting peptide chain elongation. nih.gov While the specific mechanistic details for this compound are still under investigation, it is hypothesized that its derivatives may interfere with critical components of the translational apparatus, leading to a downstream reduction in protein production.

Research into Mechanisms of Growth Factor Activity Blocking

Growth factors and their signaling pathways are fundamental regulators of cell proliferation, survival, and differentiation. qiagen.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.gov Some derivatives of this compound have shown the ability to block growth factor activity, suggesting a potential mechanism for their anti-proliferative effects. mdpi.com

Growth factor signaling is typically initiated by the binding of a growth factor to its specific receptor on the cell surface, often a receptor tyrosine kinase (RTK). qiagen.com This binding event triggers a cascade of intracellular signaling events, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately regulate gene expression and cellular responses. nih.gov The blockade of growth factor activity by this compound derivatives could occur through various mechanisms, including direct inhibition of the growth factor receptor's kinase activity or interference with downstream signaling components. biorxiv.org Further research is needed to fully elucidate the precise points of intervention within these complex signaling networks.

Strategic Applications in Drug Discovery and Development Pathways

Advancement of 4-Chloro-N-methylpicolinamide Derivatives into Preclinical Lead Compound Development

The progression of a chemical entity from a promising "hit" to a preclinical lead compound is a multifaceted process involving extensive optimization and evaluation. For derivatives of this compound, this pathway necessitates a collaborative effort between medicinal chemists, pharmacologists, and experts in drug metabolism and pharmacokinetics (DMPK). The primary objective during lead optimization is to refine the molecular structure to enhance efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, thereby identifying a viable preclinical candidate.

The optimization process for picolinamide-based compounds involves several key stages:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how chemical modifications to the picolinamide (B142947) core and its substituents influence biological activity. This iterative process guides the design and synthesis of new analogues with improved potency and selectivity.

In Vitro ADME Assays: Early-stage screening to assess metabolic stability in liver microsomes and hepatocytes, cell permeability (e.g., using Caco-2 assays), and plasma protein binding. These assays help to identify and mitigate potential pharmacokinetic liabilities at an early stage.

Pharmacokinetic (PK) Studies: In vivo studies in animal models are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted. These studies are crucial for determining the compound's bioavailability and dosing regimen for further preclinical and clinical development.

An example of this optimization process can be seen in the development of novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where the optimization of a lead picolinamide compound led to the discovery of a highly potent and selective inhibitor with excellent oral availability and pharmacodynamic activity in mouse models nih.gov.

Foundational Role of this compound in the Synthesis of Approved Anticancer Agents (e.g., Sorafenib (B1663141), Regorafenib)

This compound is a critical intermediate in the chemical synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib (B1684635), both of which are approved for the treatment of various cancers.

The synthesis of Sorafenib involves the reaction of this compound with 4-aminophenol (B1666318). This reaction forms the diaryl ether linkage that is characteristic of Sorafenib's structure. Subsequent reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate completes the synthesis.

Similarly, the synthesis of Regorafenib utilizes this compound in a reaction with 4-amino-3-fluorophenol. This is followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield the final product. The presence of the fluorine atom in Regorafenib distinguishes it from Sorafenib and contributes to its unique pharmacological profile.

The following table summarizes the key reactants in the synthesis of these two important anticancer drugs, highlighting the central role of this compound.

Final Product Key Intermediate Reactant 1 Reactant 2
SorafenibThis compound4-aminophenol4-chloro-3-(trifluoromethyl)phenyl isocyanate
RegorafenibThis compound4-amino-3-fluorophenol4-chloro-3-(trifluoromethyl)phenyl isocyanate

Exploration of this compound Derivatives as Novel Therapeutic Agents (e.g., Antitumor, Allosteric Modulators)

The structural motif of this compound is being actively explored for the development of new therapeutic agents beyond its use as an intermediate for Sorafenib and Regorafenib.

Antitumor Agents

Researchers have synthesized and evaluated novel derivatives of the picolinamide scaffold for their potential as antitumor agents. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and tested against various tumor cell lines nih.gov. In vitro experiments demonstrated that these compounds could inhibit the proliferation of human cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations nih.gov. One of the most potent analogues, compound 5q, exhibited broad-spectrum antiproliferative activity nih.gov. Furthermore, in vivo studies in a mouse model of colon cancer showed that this compound could effectively slow the progression of cancer cells by suppressing angiogenesis and inducing apoptosis and necrosis nih.gov.

The following table presents the in vitro anticancer activities of selected 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against two human cancer cell lines.

Compound HepG2 IC₅₀ (μM) HCT116 IC₅₀ (μM)
5a>100>100
5e1.8 ± 0.23.2 ± 0.4
5j2.5 ± 0.34.1 ± 0.5
5q0.9 ± 0.11.5 ± 0.2
Sorafenib4.5 ± 0.65.8 ± 0.7

Data adapted from in vitro studies on the antiproliferative activity of the compounds.

Allosteric Modulators

The picolinamide scaffold is also being investigated for its potential to act as allosteric modulators of cellular receptors. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the receptor's activity. This approach offers the potential for greater selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. While specific research on this compound derivatives as allosteric modulators is emerging, the broader class of picolinamide derivatives has shown promise in this area.

Intermediary Significance in the Development of Agrochemical Compounds

The picolinamide chemical structure is not only relevant in the pharmaceutical industry but also holds significance in the development of agrochemical compounds. Picolinamide derivatives have been explored for their potential use as fungicides and insecticides.

Patents have been filed for picolinamide derivatives that are useful as agricultural fungicides, indicating the potential of this chemical class to address fungal diseases in crops google.com. The development of new fungicides is crucial for reducing crop losses and combating the emergence of chemical-resistant fungal strains google.com.

In the realm of insecticides, novel isoxazoline (B3343090) cyclopropyl-picolinamide derivatives have been designed and synthesized acs.org. Bioassays of these compounds have demonstrated excellent insecticidal activity against various pests, with some derivatives showing greater potency than existing commercial insecticides acs.org. Importantly, some of these new picolinamide-based insecticides have shown lower toxicity to non-target organisms like bees, suggesting a more environmentally friendly profile acs.org.

The versatility of the picolinamide scaffold, for which this compound is a key precursor, underscores its importance as an intermediary in the creation of a wide range of specialized chemicals for agriculture.

Prospective Avenues for Future Research and Development

Continued Structural Optimization and Strategic Derivatization of 4-Chloro-N-methylpicolinamide Scaffolds

The this compound scaffold serves as a crucial building block in the synthesis of several targeted cancer therapies. Its inherent chemical properties make it amenable to a variety of chemical modifications, allowing for the strategic derivatization to enhance biological activity, improve pharmacokinetic profiles, and reduce off-target effects.

Researchers have actively pursued the synthesis of novel derivatives based on this scaffold. For instance, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antitumor activities. These studies have demonstrated that modifications at the 4-position of the picolinamide (B142947) ring can lead to compounds with potent antiproliferative effects against various cancer cell lines.

The general synthetic strategy often involves the initial synthesis of this compound, which is then reacted with various amines or other nucleophiles to introduce diversity. The exploration of structure-activity relationships (SAR) is a key aspect of this research, providing insights into which functional groups and substitution patterns are most conducive to the desired biological activity.

Interactive Table: Examples of this compound Derivatives and their Reported Activities

Derivative Class Modification Site Reported Biological Activity
4-(4-formamidophenylamino)-N-methylpicolinamide analogs 4-position of the picolinamide ring Antitumor, antiproliferative
4-(phenylamino)-N-methylpicolinamide derivatives 4-position of the picolinamide ring Kinase inhibition

Future research in this area will likely focus on the continued exploration of diverse chemical space through combinatorial chemistry and high-throughput screening. The goal is to identify new derivatives with enhanced potency, selectivity, and drug-like properties. Computational modeling and in silico screening are also expected to play a significant role in guiding the rational design of next-generation compounds based on the this compound scaffold.

Comprehensive Elucidation of Undiscovered Mechanistic Pathways for Biological Activities

While this compound is primarily known as a precursor to multi-kinase inhibitors, its derivatives have been shown to exert their biological effects through a variety of mechanisms. A deeper understanding of these mechanistic pathways is crucial for the development of more effective and targeted therapies.

Studies have indicated that some derivatives of this compound can act as potent angiogenesis inhibitors. chim.it Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting this process, these compounds can effectively starve tumors of the nutrients and oxygen they need to survive and grow.

Furthermore, the induction of apoptosis, or programmed cell death, is another important mechanism of action for these compounds. Research has shown that certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives can trigger apoptotic pathways in cancer cells, leading to their demise.

More specific molecular targets have also been identified. For example, one study found that a thioether-linked picolinamide derivative selectively inhibits Aurora-B kinase, a key regulator of cell division. Inhibition of this kinase can lead to mitotic arrest and cell death in cancer cells.

Future research should aim to further unravel the complex signaling pathways modulated by these compounds. This could involve the use of advanced techniques such as proteomics, genomics, and metabolomics to identify novel protein interactions and downstream signaling events. A more comprehensive understanding of their mechanisms of action will not only aid in the optimization of existing compounds but also open up new avenues for their therapeutic application.

Exploration of Novel Therapeutic Targets and Indications for this compound Derived Compounds

The vast majority of research on this compound and its derivatives has been concentrated in the field of oncology. However, the diverse biological activities exhibited by this class of compounds suggest that they may have therapeutic potential beyond cancer.

The picolinamide scaffold is present in a number of biologically active molecules with a range of therapeutic applications. For instance, some picolinamide-containing compounds have been investigated for their antimicrobial and anti-inflammatory properties. This raises the possibility that derivatives of this compound could be developed to treat infectious or inflammatory diseases.

Given that some derivatives have been shown to modulate kinase activity, there is potential for their application in other diseases where kinase dysregulation is a key pathological feature, such as in certain neurodegenerative and metabolic disorders. For example, some chloroquinoline derivatives, which share some structural similarities, have been explored for their potential in treating neurodegenerative diseases.

Future research should, therefore, involve the screening of this compound derivatives against a broader range of biological targets and in various disease models. This could lead to the repurposing of existing compounds or the development of new chemical entities for a variety of indications.

Development of Green and Sustainable Synthetic Methodologies for Industrial Scale-Up

The synthesis of this compound and its subsequent conversion to active pharmaceutical ingredients often involves multi-step processes that can be resource-intensive and generate significant chemical waste. As the demand for these compounds grows, there is an increasing need to develop more environmentally friendly and sustainable manufacturing processes.

Traditional synthetic routes to this compound often utilize reagents such as thionyl chloride and operate in chlorinated solvents. These substances pose environmental and safety risks. Future research should focus on the development of "green" synthetic methodologies that minimize the use of hazardous materials and reduce the environmental impact of the manufacturing process.

One promising area of research is the use of alternative, less toxic reagents and solvent systems. For example, the use of ionic liquids as reaction media has been explored for the synthesis of Sorafenib (B1663141), a drug for which this compound is an intermediate. Ionic liquids can offer advantages such as high reaction rates, improved selectivity, and the potential for recycling.

Furthermore, the principles of process intensification, such as the use of continuous flow chemistry, can lead to more efficient and safer manufacturing processes. Flow chemistry allows for better control over reaction parameters, can improve reaction yields and purity, and reduces the risks associated with handling hazardous materials on a large scale.

The development of enzymatic and biocatalytic methods for the synthesis of amides also represents a promising avenue for green chemistry. These methods can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation.

For the industrial scale-up of this compound synthesis, a focus on process optimization to improve yield, reduce cycle times, and minimize waste is essential. This includes the development of robust purification methods that avoid the use of large volumes of organic solvents.

By embracing the principles of green chemistry and engineering, the pharmaceutical industry can work towards more sustainable and cost-effective methods for the production of this compound and the life-saving medicines derived from it.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-N-methylpicolinamide?

The most efficient method involves reacting picolinic acid with thionyl chloride (SOCl₂) in THF with a catalytic amount of DMF, followed by treatment with 40% aqueous methylamine. Using 3.5 equivalents of SOCl₂ in THF yields 95% of the product. Alternative solvents like chlorobenzene with NaBr/DMF catalysis yield 80% but require higher temperatures (85°C) .

Q. How is this compound characterized in terms of physical properties?

Key characterization includes melting point (39–43°C), molecular weight (170.60 g/mol), and spectroscopic data (e.g., IR, NMR). Crystallographic refinement using tools like SHELXL can confirm molecular geometry, with bond lengths (e.g., C=O at ~1.20 Å) indicative of keto tautomerism in related amide structures .

Q. What solvents and bases are effective for nucleophilic substitution reactions involving this compound?

DMF and Cs₂CO₃ are optimal for diaryl ether formation (e.g., coupling with 4-aminophenol), achieving 98% yield under reflux (110°C, 2 h). In contrast, K₂CO₃ or NaOH in DMF often fail to initiate reactions, highlighting the critical role of base strength and solvent polarity .

Q. What analytical techniques are recommended for purity assessment?

Use HPLC for quantitative analysis, elemental analysis for C/H/N validation, and mass spectrometry to confirm molecular ion peaks. For crystalline derivatives, single-crystal X-ray diffraction (SHELX suite) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers address low yields in diaryl ether synthesis with this compound?

Contradictions arise from base selection: Cs₂CO₃ in DMF enables near-quantitative yields, while weaker bases (e.g., K₂CO₃) or polar aprotic solvents (e.g., THF) result in no reaction. Kinetic studies suggest that Cs⁺ ions enhance nucleophilicity by stabilizing transition states in SNAr mechanisms .

Q. What strategies resolve contradictions in reaction outcomes between similar substrates?

For example, this compound reacts with 4-aminophenol but not with urea derivatives. Computational modeling (DFT) can predict electronic effects, such as electron-withdrawing groups on the aryl ring lowering activation barriers. Experimental validation via Hammett plots may clarify substituent effects .

Q. How does steric hindrance influence reactivity in amide coupling reactions?

Steric effects from the N-methyl group in this compound reduce accessibility to the reaction site. Comparative studies with N-H analogs (e.g., 4-chloropicolinamide) show faster kinetics, suggesting that bulky substituents require higher temperatures or microwave-assisted synthesis to overcome steric barriers .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives?

High-resolution X-ray data refined via SHELXL can distinguish between keto-enol tautomers. Hydrogen-bonding networks (e.g., N–H⋯O/F interactions) and π-stacking observed in crystal packing (e.g., 3,6-dichloro-N-(4-fluorophenyl)picolinamide) guide conformational analysis .

Q. How can computational tools predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets, such as kinase enzymes. Substituent effects (e.g., chloro groups) enhance binding affinity to hydrophobic pockets, while the methylamide group improves solubility for in vitro assays .

Q. What are the pitfalls in scaling up synthetic protocols for this compound?

Exothermic thionyl chloride reactions require controlled addition to avoid side reactions (e.g., dimerization). Solvent recovery (THF vs. chlorobenzene) and catalyst recycling (NaBr/DMF) must be optimized for industrial translation, as highlighted in batch process studies .

Methodological Guidance

  • For synthesis optimization: Use Design of Experiments (DoE) to evaluate solvent/base combinations, with yield and purity as response variables .
  • For structural analysis: Combine spectroscopic data (¹³C NMR for carbonyl confirmation) with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .
  • For bioactivity prediction: Validate computational results with enzymatic assays (e.g., kinase inhibition) and ADMET profiling to prioritize derivatives .

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4-Chloro-N-methylpicolinamide

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